molecular formula C22H23ClN2O2 B12433138 N-[(1Z)-1-chloro-1-(4-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide

N-[(1Z)-1-chloro-1-(4-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide

Cat. No.: B12433138
M. Wt: 382.9 g/mol
InChI Key: GLOWHFXTBJUAAU-UHFFFAOYSA-N
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Description

N-[(1Z)-1-chloro-1-(4-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide is a complex organic compound that features a benzamide core with various substituents, including a piperidine ring, a chloro group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-chloro-1-(4-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Enone Intermediate: The reaction begins with the condensation of 4-methylacetophenone with piperidine under basic conditions to form the enone intermediate.

    Chlorination: The enone intermediate is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group.

    Amidation: The final step involves the reaction of the chlorinated enone with benzamide in the presence of a base such as sodium hydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-chloro-1-(4-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the enone group to an alcohol.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products with nucleophiles.

Scientific Research Applications

N-[(1Z)-1-chloro-1-(4-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-chloro-1-(4-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1Z)-1-chloro-1-(4-methylphenyl)-3-oxo-3-(morpholin-1-yl)prop-1-en-2-yl]benzamide
  • N-[(1Z)-1-chloro-1-(4-methylphenyl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide

Uniqueness

N-[(1Z)-1-chloro-1-(4-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring, in particular, differentiates it from similar compounds and may influence its binding affinity and selectivity for biological targets.

Properties

Molecular Formula

C22H23ClN2O2

Molecular Weight

382.9 g/mol

IUPAC Name

N-[1-chloro-1-(4-methylphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C22H23ClN2O2/c1-16-10-12-17(13-11-16)19(23)20(22(27)25-14-6-3-7-15-25)24-21(26)18-8-4-2-5-9-18/h2,4-5,8-13H,3,6-7,14-15H2,1H3,(H,24,26)

InChI Key

GLOWHFXTBJUAAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=C(C(=O)N2CCCCC2)NC(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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